molecular formula C11H15ClN4O2 B044516 Nitenpyram CAS No. 120738-89-8

Nitenpyram

Cat. No.: B044516
CAS No.: 120738-89-8
M. Wt: 270.71 g/mol
InChI Key: CFRPSFYHXJZSBI-DHZHZOJOSA-N
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Description

Nitenpyram is a chemical compound frequently used as an insecticide in agriculture and veterinary medicine. It belongs to the class of neonicotinoids, which are insect neurotoxins. This compound works by blocking neural signaling in the central nervous system of insects, leading to paralysis and death. It is highly selective towards the nicotinic acetylcholine receptors found in insects, making it an effective and targeted insecticide .

Mechanism of Action

Target of Action

Nitenpyram is a neonicotinoid insecticide that primarily targets the nicotinic acetylcholine receptors (nAChRs) in the central nervous system of insects . These receptors play a crucial role in the transmission of nerve signals. This compound binds irreversibly to these receptors, causing a disruption in the neural signaling .

Mode of Action

This compound acts as an agonist of the nicotinic acetylcholine receptors . It takes the place of the normal neurotransmitter acetylcholine in the receptors, which cannot be deactivated by acetylcholinesterase and remains irreversibly blocked . This leads to an overstimulation of the nerve cells, resulting in paralysis and eventually death of the affected insect .

Biochemical Pathways

It is known that this compound interferes with nerve transmission, leading to the death of adult fleas .

Pharmacokinetics

After oral administration, this compound is very quickly absorbed into the bloodstream . Effective concentration in blood plasma is reached as soon as 10 to 20 minutes after administration . Absorbed this compound is also quickly eliminated, mainly through the kidneys .

Result of Action

The primary result of this compound’s action is the rapid death of insects, particularly external parasites of pets . It disrupts the normal functioning of the insect’s nervous system, leading to paralysis and death . In addition, the adult fleas present on the hosts are severely interrupted, hence, egg production is reduced .

Action Environment

This compound is highly soluble in water, up to 590 g·L −1 . This means that it can easily leach into groundwater and surface water, potentially affecting non-target organisms . The degradation of this compound can be influenced by various environmental factors such as pH, water matrix, inorganic cations, and common anions .

Biochemical Analysis

Biochemical Properties

Nitenpyram interacts with specific enzymes and proteins in the biochemical reactions. A novel this compound-degrading bacterium, Ochrobactrum sp. strain DF-1, can use this compound as a sole carbon or nitrogen source for growth . The nature of these interactions involves the metabolism of this compound to undetectable levels within 10 days .

Cellular Effects

This compound influences cell function by interacting with specific cellular processes. The strain DF-1 metabolizes this compound, affecting cellular metabolism and potentially impacting cell signaling pathways and gene expression .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules and possible enzyme inhibition or activation. The exact mechanism of action remains elusive, but it is known that strain DF-1 can metabolize this compound .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. Strain DF-1 can metabolize 100 mg·L −1 this compound to undetectable levels within 10 days

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of nitenpyram involves several key steps:

    Starting Material: 1,1,1,2-trichloroethane is used as the starting material.

    Intermediate Synthesis: An intermediate, 1,1,1-trichloro-2-nitroethane, is synthesized through an elimination reaction followed by catalytic nitration.

    N-Alkylation Reaction: Using 2-chloro-5-nitrapyrin as a starting material and water as a solvent, a phase-transfer catalysis technology is adopted to obtain N-ethyl-2-chloro-5-pyridyl methyl amine.

    Condensation and Methyl Amination: The two intermediates are mixed, and dichloromethane is used as the solvent for condensation and methyl amination reactions.

Industrial Production Methods: The industrial production of this compound follows a similar synthetic route but is optimized for higher yield and purity. The process involves:

Chemical Reactions Analysis

Types of Reactions: Nitenpyram undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form its metabolites.

    Reduction: Reduction reactions can convert this compound into different derivatives.

    Substitution: this compound can undergo substitution reactions, particularly at the nitro group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents like sodium borohydride are used.

    Substitution: Conditions often involve acidic or basic catalysts to facilitate the reaction.

Major Products Formed:

Scientific Research Applications

Nitenpyram has a wide range of scientific research applications:

    Chemistry: Used as a model compound to study neonicotinoid insecticides and their environmental impact.

    Biology: Investigated for its effects on insect physiology and behavior.

    Medicine: Used in veterinary medicine to control external parasites like fleas on pets.

    Industry: Employed in agriculture to protect crops from insect pests

Comparison with Similar Compounds

    Imidacloprid: Another neonicotinoid insecticide with a similar mechanism of action but different chemical structure.

    Acetamiprid: Known for its high efficacy against a wide range of insect pests.

    Thiamethoxam: A neonicotinoid with systemic properties, used for seed treatment and foliar application.

Uniqueness of Nitenpyram:

Properties

IUPAC Name

(E)-1-N'-[(6-chloropyridin-3-yl)methyl]-1-N'-ethyl-1-N-methyl-2-nitroethene-1,1-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15ClN4O2/c1-3-15(11(13-2)8-16(17)18)7-9-4-5-10(12)14-6-9/h4-6,8,13H,3,7H2,1-2H3/b11-8+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFRPSFYHXJZSBI-DHZHZOJOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1=CN=C(C=C1)Cl)C(=C[N+](=O)[O-])NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(CC1=CN=C(C=C1)Cl)/C(=C/[N+](=O)[O-])/NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8041080
Record name (E)-Nitenpyram
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8041080
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Flash Point

>70.00 °C (>158.00 def F)
Record name Nitenpyram
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8491
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Solubility

In water, >570 g/L at 20 °C, In dichloromethane and methanol >1000, chloroform 700, acetone 290, ethyl acetate 34.7, toluene 10.6, xylene 4.5, hexane 0.00470 (all in g/L at 20 °C)
Record name Nitenpyram
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8491
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Density

1.40 at 26 °C
Record name Nitenpyram
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8491
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Vapor Pressure

1.1X10-6 mPa at 20 °C (8.2X10-12 mm Hg)
Record name Nitenpyram
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8491
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Mechanism of Action

Nitenpyram is in the class of neonicotinoid insecticides. It enters the systemic circulation of the adult flea after consuming blood from a treated animal. It binds to nicotinic acetylcholine receptors in the postsynaptic membranes and blocks acetylcholine-mediated neuronal transmission causing paralysis and death of the flea. Nitenpyram is 3500x more selective for insect alpha-4beta-2 nicotinic receptors than in vertebrate receptors. It does not inhibit acetylcholinesterase.
Record name Nitenpyram
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8491
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Color/Form

Pale yellow crystals

CAS No.

150824-47-8, 120738-89-8
Record name Nitenpyram
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=150824-47-8
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Record name 1,1-Ethenediamine, N-((6-chloro-3-pyridinyl)methyl)-N-ethyl-N-methyl-2-nitro-
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Record name Nitenpyram [ISO]
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Record name Nitenpyram
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11438
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Record name (E)-Nitenpyram
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Record name Nitenpyram
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Record name NITENPYRAM
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Record name Nitenpyram
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8491
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Melting Point

82 °C
Record name Nitenpyram
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8491
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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